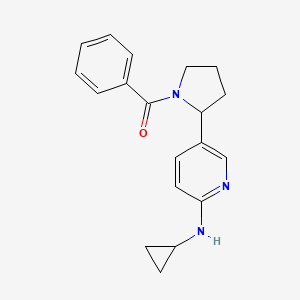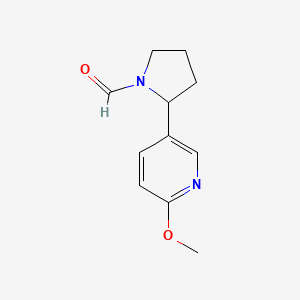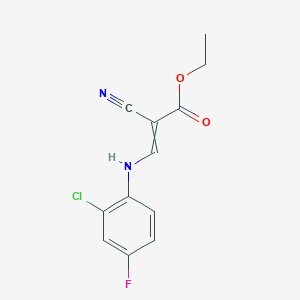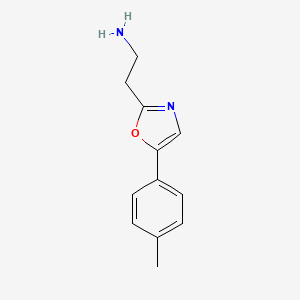
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.4 g/mol. . This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a nitrophenyl group.
Métodos De Preparación
The synthesis of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the nitration of the aromatic ring to introduce the nitro group. The final step involves the coupling of the nitrophenyl group with the piperidine derivative .
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Análisis De Reacciones Químicas
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boron reagents for coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar compounds to 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine include:
1-methanesulfonylpiperidin-4-amine: Lacks the nitrophenyl group, making it less complex.
4-methyl-3-nitrophenylpiperidine:
N-(4-methyl-3-nitrophenyl)piperidin-4-amine: Lacks the methanesulfonyl group, altering its chemical properties
Propiedades
Fórmula molecular |
C13H19N3O4S |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
N-(4-methyl-3-nitrophenyl)-1-methylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C13H19N3O4S/c1-10-3-4-12(9-13(10)16(17)18)14-11-5-7-15(8-6-11)21(2,19)20/h3-4,9,11,14H,5-8H2,1-2H3 |
Clave InChI |
MDXXBCMMKHKTJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11819315.png)

![(1S,6R)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11819324.png)

![2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate](/img/structure/B11819333.png)




![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)


![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)

